serotonin 1Dbeta receptor
Description
Properties
CAS No. |
172727-63-8 |
|---|---|
Molecular Formula |
C14H10 |
Synonyms |
serotonin 1Dbeta receptor |
Origin of Product |
United States |
Molecular and Genetic Architecture of the Serotonin 1dbeta Receptor
Gene Structure and Chromosomal Localization
The blueprint for the serotonin (B10506) 1D-beta receptor is encoded by the HTR1B gene. genecards.orgwikipedia.org This gene's location and structure are critical determinants of its expression and function.
HTR1B Gene Mapping (Human Chromosome 6q13/6q14.1)
The human HTR1B gene is situated on the long arm of chromosome 6, specifically in the region designated as 6q13/6q14.1. genecards.orgwikipedia.org Its precise genomic coordinates on the GRCh38.p7 assembly are from position 77,460,848 to 77,464,022. nih.gov In mice, the orthologous gene, Htr1b, is found on chromosome 9. pasteur.fr This specific chromosomal address is significant as it places the gene in a neighborhood of other genes, which can sometimes influence its regulation.
Intronless Coding Region
A notable feature of the HTR1B gene is that its coding region is intronless. genecards.orgnih.govmedchemexpress.com This means that the entire protein-coding sequence is continuous, without the intervening non-coding sequences (introns) that are typically found in many other genes. The absence of introns implies that the gene does not undergo splicing during its expression into a protein. The protein encoded by this intronless gene is a G-protein coupled receptor for serotonin. nih.govmedchemexpress.comnih.gov
Genetic Variation and Polymorphisms
The HTR1B gene exhibits a degree of natural variation within the human population. These variations, known as polymorphisms, can influence the receptor's function and have been a subject of extensive research in relation to various neuropsychiatric conditions.
Single Nucleotide Polymorphisms (e.g., G861C, Phe-124-Cys)
Single nucleotide polymorphisms (SNPs) are the most common type of genetic variation, involving a change in a single DNA base. Several SNPs have been identified within the HTR1B gene. One of the most frequently studied is G861C (also known as rs6296), a synonymous SNP that does not alter the amino acid sequence of the resulting protein. nih.govpsu.edu Another significant variation is the Phe-124-Cys (rs130060) polymorphism, which is a non-conservative missense mutation, meaning it results in a change of amino acid from phenylalanine to cysteine in the second transmembrane domain of the receptor. psu.edu Other identified SNPs include A-161T, C129T, T371G, T655C, C705T, A1099G, and G1120A. psu.eduuiowa.edu
| SNP ID | Common Name | Type | Location |
| rs6296 | G861C | Synonymous | Coding Region |
| rs130060 | Phe-124-Cys | Missense | Transmembrane Domain 2 |
| rs6295 | A-161T | Promoter Region | |
| rs130058 | Promoter Region | ||
| rs6298 | |||
| rs2143823 | |||
| C129T | |||
| T371G | |||
| T655C | Phe-219-Leu | Missense | Transmembrane Domain 5 |
| C705T | Ala-Ala (235) | Synonymous | |
| A1099G | |||
| G1120A |
Functional Implications of Genetic Variants
Genetic variations in the HTR1B gene can have significant functional consequences. For instance, the G861C (rs6296) polymorphism has been associated with altered HTR1B mRNA levels, with the C allele linked to reduced expression. nih.govfrontiersin.org This SNP has also been implicated in susceptibility to major depressive disorder and opioid use disorder. nih.govnih.gov The Phe-124-Cys variant could potentially affect ligand binding or the receptor's interaction with G proteins. uiowa.edu
Polymorphisms in the promoter region, such as A-161T (rs6295) and rs130058, can affect the gene's transcription rate. frontiersin.orgresearchgate.net Studies have shown that haplotypes (combinations of SNPs) can influence HTR1B expression levels. For example, low-expression haplotypes have been linked to greater anger and hostility in men. nih.gov Furthermore, epigenetic modifications like DNA methylation in the promoter region of HTR1B have been associated with the response to antidepressant treatment. nih.gov The rs6298 CT genotype has been significantly associated with an increased risk of suicidal behavior. frontiersin.org
Receptor Protein Structure and Homology
The serotonin 1D-beta receptor is a member of the G protein-coupled receptor (GPCR) superfamily. genecards.orgnih.gov These receptors are characterized by having seven transmembrane domains that span the cell membrane. The structure of the 5-HT1B receptor has been solved, providing valuable insights into its function and how it interacts with ligands. nih.gov
The 5-HT1B receptor shares a significant degree of homology with other serotonin receptors, particularly the 5-HT1A and 5-HT1E receptors. genecards.orgnih.gov This homology is reflected in their similar structures and, to some extent, their functions. The binding of serotonin to the extracellular portion of the receptor induces a conformational change, which in turn activates intracellular G proteins, leading to downstream signaling cascades that inhibit the activity of adenylate cyclase. nih.govmedchemexpress.comnih.gov The crystal structures of the 5-HT1B and 5-HT2B receptors have been determined, revealing the binding site for drugs like ergotamine. nih.govrcsb.org These structural details are crucial for the rational design of new drugs that can selectively target this receptor. researchgate.net
G Protein-Coupled Receptor (GPCR) Classification
The serotonin 1Dbeta receptor is classified as a Class A, or rhodopsin-like, GPCR. researchgate.netnih.gov This is the largest and most diverse superfamily of membrane receptors in eukaryotes. Upon binding its ligand, serotonin, the receptor undergoes a conformational change that enables it to couple with and activate intracellular heterotrimeric G proteins. Specifically, the 5-HT1Dbeta receptor preferentially couples to G proteins of the Gi/o family. nih.govnih.gov This interaction leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.orgnih.gov This inhibitory signaling cascade is a hallmark of the 5-HT1 receptor subfamily and is crucial for its role in modulating neurotransmitter release. nih.gov
Structural Homology with Other Serotonin Receptors
The this compound shares a high degree of structural similarity with other members of the serotonin receptor family, particularly within the 5-HT1 subfamily. This homology is most pronounced in the transmembrane domains, which are critical for ligand binding and receptor activation.
The human 5-HT1Dbeta receptor and the 5-HT1Dα receptor (now more commonly known as the 5-HT1D receptor) exhibit significant sequence homology, especially within their transmembrane regions, which share approximately 77% identity. This similarity explains why many drugs, such as the triptans used for migraine treatment, have a high affinity for both receptor subtypes.
The 5-HT1F receptor also shares structural similarities with the 5-HT1Dbeta receptor. While both are involved in the treatment of migraines, differences in their binding pockets, influenced by specific amino acid residues, allow for the design of selective agonists like lasmiditan (B1674530) for the 5-HT1F receptor.
| Receptor Subtype | Approximate Transmembrane Domain Homology with 5-HT1Dbeta |
| 5-HT1Dα | ~77% |
| 5-HT1A | Moderate |
| 5-HT1F | Moderate |
Species Homologs (e.g., Rodent 5-HT1B Receptor)
A noteworthy aspect of the this compound is its relationship with the rodent 5-HT1B receptor. It has been firmly established that the human 5-HT1Dbeta receptor is the species homolog of the rat and mouse 5-HT1B receptor. biorxiv.orgnih.gov This was a significant discovery that resolved previous confusion stemming from pharmacological differences between the human and rodent receptors.
Regulation of this compound Gene Expression
The expression of the HTR1B gene is a tightly controlled process, involving regulation at both the transcriptional and post-transcriptional levels. This ensures that the receptor is present at the appropriate levels in different tissues and at different times.
Transcriptional Control Mechanisms
The transcription of the HTR1B gene is governed by a complex interplay of regulatory elements within its promoter region and the transcription factors that bind to them. The promoter region of the HTR1B gene contains binding sites for a number of transcription factors, including:
AREB6
ATF-2
CRE-BP1
GR (Glucocorticoid Receptor)
MRF-2
TBP (TATA-binding protein)
TFIID
YY1 researchgate.net
Polymorphisms within the 5' regulatory region of the HTR1B gene can significantly impact its expression. For example, certain haplotypes have been shown to either increase or decrease the transcriptional activity of the gene in vitro. Specific single nucleotide polymorphisms (SNPs) can alter the binding affinity of transcription factors, thereby modulating gene expression levels. Studies have identified specific regions within the 5' regulatory sequence that can act as enhancers or silencers of HTR1B transcription.
Post-Transcriptional Regulation
Following transcription, the amount of functional this compound can be further fine-tuned through post-transcriptional regulatory mechanisms, including the modulation of mRNA stability and the action of microRNAs.
The stability of the HTR1B mRNA appears to be dynamic, with its expression levels showing rapid and region-specific changes in response to various stimuli such as stress and drug exposure. biorxiv.org This suggests that the half-life of the HTR1B mRNA is actively regulated, although the specific protein factors that directly bind to the mRNA to control its degradation are not yet fully elucidated.
A well-documented mechanism of post-transcriptional regulation of the HTR1B gene involves microRNAs (miRNAs). MicroRNAs are small non-coding RNA molecules that can bind to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Research has identified that the HTR1B mRNA is a target of miR-96. A common polymorphism (A/G) within the miR-96 binding site in the HTR1B mRNA can affect the efficiency of this regulation. The ancestral 'A' allele allows for strong repression by miR-96, while the 'G' allele attenuates this suppression. This variation in microRNA-mediated silencing can lead to individual differences in HTR1B expression and has been associated with variations in human behavior.
Pharmacological Characterization of the Serotonin 1dbeta Receptor
Ligand Binding Properties
The interaction of various compounds with the 5-HT1Dβ receptor is defined by their binding affinity (the strength of the interaction) and efficacy (the ability to produce a biological response upon binding). These properties are quantified through various experimental assays, providing a detailed pharmacological fingerprint of the receptor.
Endogenous Ligand Binding
The natural, endogenous ligand for the 5-HT1Dβ receptor is serotonin (B10506) (5-hydroxytryptamine, 5-HT). Serotonin binds to the human 5-HT1Dβ receptor with high affinity. Studies using membranes from Chinese hamster ovary (CHO) cells stably expressing the cloned human receptor have determined a dissociation constant (Kd) for [3H]serotonin of approximately 4.0 nM. nih.gov Other binding assays have reported a pKi value of 8.15, which corresponds to a Ki of 7.1 nM, for serotonin at the human 5-HT1Dβ receptor. guidetopharmacology.org In functional assays, the pIC50 value for 5-HT, representing the concentration required to inhibit 50% of the forskolin-stimulated cAMP response, was found to be 8.1. nih.gov This high affinity underscores the physiological relevance of serotonin's action at this receptor.
Agonist Binding Affinity and Efficacy
Agonists are ligands that bind to a receptor and elicit a functional response. For the 5-HT1Dβ receptor, this response is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. pnas.orgnih.gov The efficacy of agonists is often measured by their ability to produce this effect.
Several compounds, including the anti-migraine drug sumatriptan (B127528), have been characterized as agonists at the 5-HT1Dβ receptor. In HeLa cells transfected with the human 5-HT1Dβ receptor, sumatriptan behaves as an agonist, producing a concentration-dependent inhibition of forskolin-stimulated cAMP production with a mean pIC50 value of 8.3. nih.gov Binding studies have shown sumatriptan to have a high affinity for the receptor, with a reported Ki of 9.4 nM. nih.gov
Interestingly, some compounds traditionally classified as antagonists in animal models, such as GR127935 and metergoline (B1676345), have been shown to act as agonists at the cloned human 5-HT1Dβ receptor. nih.gov They both inhibit cAMP production with pIC50 values of 8.0 and 8.3, respectively. nih.gov
| Agonist | Receptor Subtype | Binding Affinity (Ki/Kd) | Functional Efficacy (pIC50) |
| Serotonin (5-HT) | Human 5-HT1Dβ | ~4.0 nM (Kd) nih.gov | 8.1 nih.gov |
| Sumatriptan | Human 5-HT1Dβ | 9.4 nM (Ki) nih.gov | 8.3 nih.gov |
| Eletriptan | Human 5-HT1Dβ | 0.92 nM (Kd) nih.gov | Not specified |
| GR127935 | Human 5-HT1Dβ | Not specified | 8.0 nih.gov |
| Metergoline | Human 5-HT1Dβ | Not specified | 8.3 nih.gov |
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for studying receptor pharmacology. oncodesign-services.comspringernature.com These assays use a radioactively labeled ligand (radioligand) to quantify the binding of molecules to receptors. oncodesign-services.com By incubating membrane preparations from cells expressing the receptor of interest (e.g., CHO or HeLa cells) with a radioligand, researchers can determine receptor density (Bmax) and ligand affinity (Kd). nih.govnih.gov
Competition binding assays, a common format, involve measuring the ability of an unlabeled test compound to displace a specific radioligand from the receptor. oncodesign-services.com This allows for the determination of the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.
For the 5-HT1Dβ receptor, [3H]serotonin has been a classic radioligand used to characterize the binding site. nih.gov More recently, other radiolabeled agonists, such as [3H]eletriptan, have been used. [3H]eletriptan has been shown to bind with high specificity (>90%) and has a higher affinity for the human 5-HT1Dβ receptor (Kd = 3.14 nM) than [3H]sumatriptan (Kd = 11.07 nM). nih.gov The novel radioligand serotonin-O-carboxymethylglycyl [125I]iodotyrosinamide ([125I]GTI) has also been employed to label 5-HT1D binding sites. nih.gov
Ligand Selectivity and Cross-Reactivity
Ligand selectivity is a critical aspect of pharmacology, as it determines the potential for a drug to interact with its intended target versus other receptors, which can lead to off-target effects.
Differentiation from Serotonin 1Dalpha Receptors
Initially, the human 5-HT1Dβ and 5-HT1Dα receptors were considered to have nearly indistinguishable pharmacological properties. nih.gov This made it challenging to develop selective ligands. Many tryptamine-based compounds, including the endogenous ligand serotonin and the drug sumatriptan, display similar high affinities for both subtypes. nih.gov Functional studies have confirmed this lack of selectivity for certain compounds; for example, sumatriptan inhibits cAMP production with nearly identical potency at both 5-HT1Dα (pIC50 = 8.4) and 5-HT1Dβ (pIC50 = 8.3) receptors. nih.gov
However, subsequent research has identified compounds that can pharmacologically differentiate between the two subtypes. nih.gov Notably, metergoline and various serotonergic piperazine (B1678402) derivatives exhibit a 3- to 8-fold lower affinity for the 5-HT1Dβ receptor compared to the 5-HT1Dα receptor. nih.gov This difference, although modest, provides a basis for distinguishing the two receptor subtypes and represents an independent avenue for future drug development targeting either receptor specifically. nih.govnih.gov
| Compound | Functional Efficacy (pIC50) at 5-HT1Dα | Functional Efficacy (pIC50) at 5-HT1Dβ | Selectivity |
| Sumatriptan | 8.4 nih.gov | 8.3 nih.gov | Non-selective |
| GR127935 | 7.9 nih.gov | 8.0 nih.gov | Non-selective |
| Metergoline | 7.9 nih.gov | 8.3 nih.gov | Non-selective (in this functional assay) |
Selectivity against Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1F, 5-HT2A)
The pharmacological profile of the 5-HT1Dβ receptor is defined by the binding affinities of various ligands, which distinguish it from other serotonin receptor subtypes. While many indolealkylamines exhibit high affinity for 5-HT1Dβ, they often lack selectivity. acnp.org The antimigraine drug sumatriptan, for instance, is frequently referred to as a 5-HT1D agonist but demonstrates only moderate selectivity, binding with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F sites, and with only 2- to 20-fold selectivity over the 5-HT1A receptor. acnp.orgdrugbank.com
Conversely, certain antagonists show a clearer preference. The archetypal 5-HT2A antagonist, ketanserin, binds with very low affinity to 5-HT1Dβ receptors, making it a useful tool for distinguishing between these two receptor families. acnp.orgnih.gov Some compounds, such as yohimbine (B192690) and rauwolscine, display notable selectivity for the 5-HT1D receptor versus the 5-HT1B (the human homolog of the rodent 5-HT1Dβ) receptor. acnp.org The selectivity profile is crucial for developing drugs that target specific receptor subtypes to achieve desired therapeutic effects while minimizing off-target actions.
The binding affinities (Ki, nM) of several key serotonergic compounds across different receptor subtypes are summarized below, illustrating the relative selectivity for the 5-HT1Dβ receptor.
Receptor Activation and Signal Transduction Pathways
Upon agonist binding, the 5-HT1Dβ receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. These pathways are primarily mediated by its interaction with heterotrimeric G proteins.
G Protein Coupling Mechanisms (Gi/Go protein linkage)
The 5-HT1Dβ receptor, like all members of the 5-HT1 receptor family, couples to inhibitory G proteins of the Gi/Go family. nih.gov When an agonist binds, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with downstream effector molecules to propagate the signal. nih.gov
Modulation of Adenylyl Cyclase Activity (cAMP Inhibition)
The canonical signaling pathway for Gi/o-coupled receptors involves the inhibition of adenylyl cyclase. The activated Gαi subunit directly interacts with and inhibits this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). acnp.org This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins. This mechanism is a primary mode of action for 5-HT1Dβ receptor-mediated neuronal inhibition.
Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathway
Beyond the classical inhibition of adenylyl cyclase, the 5-HT1Dβ receptor can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, activation of the highly homologous 5-HT1B receptor has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This process can be complex, involving components of both G protein-dependent and β-arrestin-dependent signaling pathways. The Gβγ subunits released upon Gi/o activation can trigger a cascade that leads to ERK activation, and β-arrestin can act as a scaffold protein to bring components of the MAPK cascade into proximity, facilitating signal transduction.
Potential Link to Phospholipase C (PLC) Pathway
The primary pathway for phospholipase C (PLC) activation by serotonin receptors is through Gq-coupled receptors, such as the 5-HT2A receptor. researchgate.net This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net There is no substantial evidence to indicate that the 5-HT1Dβ receptor, a canonical Gi/o-coupled receptor, directly or significantly activates the PLC pathway. While some GPCRs exhibit promiscuous coupling to different G protein families, this has not been established as a major signaling mechanism for the 5-HT1Dβ receptor. nih.govnih.gov
Desensitization and Downregulation Mechanisms
Like most GPCRs, the 5-HT1Dβ receptor is subject to regulatory processes that prevent overstimulation upon prolonged or repeated exposure to an agonist. This process, known as homologous desensitization, begins within seconds to minutes of agonist exposure.
The first step is the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). nih.govmdpi.com This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling it from its primary signaling pathway and dampening the signal. nih.gov
Following uncoupling, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor into intracellular vesicles. nih.gov Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, a process known as resensitization, or it can be targeted for degradation in lysosomes. nih.gov Chronic or prolonged agonist exposure typically leads to this latter pathway, resulting in a net loss of receptors from the cell surface, a process termed downregulation. nih.gov
Allosteric Modulation and Receptor Hetero-oligomerization
Allosteric Modulation:
Allosteric modulators are compounds that bind to a site on a receptor distinct from the primary (orthosteric) binding site for the endogenous ligand. These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its natural ligand, offering a more nuanced way to control receptor activity.
Despite the therapeutic potential of allosteric modulators for various GPCRs, a thorough search of scientific databases did not yield specific allosteric modulators that have been characterized for the serotonin 1Dbeta receptor. Consequently, detailed research findings and data tables on their pharmacological properties, such as binding affinities and modulatory effects, are not available. The focus of allosteric modulator research within the serotonin receptor family has predominantly been on other subtypes, such as the 5-HT2C and 5-HT3 receptors.
Receptor Hetero-oligomerization:
G-protein coupled receptors can form complexes with other receptors, a phenomenon known as hetero-oligomerization. These interactions can lead to unique pharmacological and functional properties that are distinct from the individual receptor protomers. This can include altered ligand binding, signaling pathway activation, and receptor trafficking.
While the dimerization of serotonin receptors, including the closely related 5-HT1B receptor, has been a subject of investigation, specific research detailing the hetero-oligomerization partners of the 5-HT1Dβ receptor and the functional consequences of these interactions is limited. There is a general understanding that dimeric forms of 5-HT may exhibit increased potency at 5-HT1B/1D receptors, but specific data on 5-HT1Dβ receptor hetero-dimers with other GPCRs, including the identity of the interacting partners and the resulting pharmacological changes, are not well-documented in the current scientific literature.
Compound Names
Due to the lack of specific research findings on allosteric modulators for the this compound, a table of compound names cannot be provided.
Physiological Roles and Functional Contributions of the Serotonin 1dbeta Receptor Preclinical Studies
Regulation of Neurotransmitter Systems
Preclinical studies have established that the 5-HT1Dβ receptor, and its rodent homolog 5-HT1B, are key regulators of neurotransmission in the central nervous system (CNS). Their activation generally leads to an inhibition of neurotransmitter release from axon terminals.
The 5-HT1Dβ/1B receptor functions as a crucial terminal autoreceptor on serotonergic neurons. nih.gov Located on the axon terminals of neurons originating from the raphe nuclei, these receptors inhibit the release of serotonin (B10506) (5-HT) into the synaptic cleft. nih.gov When extracellular serotonin levels rise, 5-HT binds to these presynaptic autoreceptors, initiating a negative feedback loop that reduces further serotonin exocytosis. This mechanism is vital for maintaining homeostatic control over serotonergic neurotransmission throughout the brain. nih.gov Studies in mice have demonstrated that administration of 5-HT1B receptor agonists suppresses 5-HT release in projection areas like the hippocampus, an effect that is absent in knockout mice lacking this receptor. nih.gov
Beyond autoregulation, 5-HT1Dβ/1B receptors are widely expressed as heteroreceptors on non-serotonergic neurons, where they inhibit the release of a variety of other key neurotransmitters. researchgate.netsemanticscholar.org
Acetylcholine (B1216132) (ACh): In the hippocampus and frontal cortex, activation of 5-HT1B receptors on cholinergic nerve terminals has been shown to inhibit the release of acetylcholine. nih.gov Microdialysis studies in rats revealed that a 5-HT1B receptor antagonist profoundly increased ACh levels, suggesting that acetylcholine release in these brain regions is under a constant state of inhibitory control by these receptors. nih.gov
Dopamine (B1211576) (DA): The receptor plays a role in modulating dopamine release, particularly in the frontal cortex and striatum where it acts as a terminal heteroreceptor inhibiting dopamine release. semanticscholar.orgwikipedia.org
Glutamate (B1630785): In the hippocampus, 5-HT1B receptors are located on the axon terminals of CA1 pyramidal neurons. Their activation inhibits the release of glutamate, thereby depressing excitatory transmission to adjacent pyramidal neurons and interneurons. nih.gov Similarly, in the dorsal and median raphe nuclei, 5-HT1B receptor activation has been found to decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating a reduction in glutamate release. nih.gov
Norepinephrine (B1679862) (NA): Preclinical studies using isolated human atrial appendages have shown that presynaptic 5-HT1D receptors inhibit the release of norepinephrine from sympathetic nerve terminals. nih.gov
Gamma-Aminobutyric Acid (GABA): The 5-HT1Dβ/1B receptor modulates inhibitory neurotransmission by inhibiting GABA release in several brain regions. nih.gov For instance, studies on striatonigral synapses demonstrated that dopamine's inhibitory effect on GABA release is mediated by presynaptic 5-HT1B receptors on the terminals of medium spiny neurons. biorxiv.org In the median raphe, but not the dorsal raphe, 5-HT1B activation selectively inhibits GABAergic activity. nih.gov
Interactive Data Table: 5-HT1Dβ/1B Receptor-Mediated Modulation of Neurotransmitter Release
| Neurotransmitter | Brain Region/Tissue | Model System | Effect of Agonist Activation |
| Serotonin (5-HT) | Hippocampus, Cortex | Rat, Mouse | Inhibition of Release |
| Acetylcholine (ACh) | Hippocampus, Frontal Cortex | Rat | Inhibition of Release |
| Dopamine (DA) | Frontal Cortex, Striatum | Rodent Models | Inhibition of Release |
| Glutamate | Hippocampus, Raphe Nuclei | Rat | Inhibition of Release |
| Norepinephrine (NA) | Human Atrium | Isolated Tissue | Inhibition of Release |
| GABA | Striatum, Substantia Nigra, Median Raphe | Mouse, Rat | Inhibition of Release |
Role in Vascular Physiology (Animal Models and Isolated Tissues)
The 5-HT1Dβ/1B receptor is significantly expressed in the vascular system, where it plays a primary role in mediating vasoconstriction.
Studies in various animal models and isolated human tissues have demonstrated the potent vasoconstrictor effects mediated by the 5-HT1Dβ/1B receptor. This function is particularly relevant in the cranial vasculature, which is a key reason for the development of 5-HT1Dβ/1B receptor agonists for the treatment of migraine. wikipedia.org
Cranial Arteries: In isolated bovine and canine cerebral arteries, 5-HT and selective agonists like sumatriptan (B127528) induce potent vasoconstriction, an effect attributed to the 5-HT1Dβ-like receptor subtype. nih.gov
Coronary Arteries: While beneficial for migraine, the vasoconstrictor effect extends to other vascular beds. Studies on isolated human coronary arteries show that 5-HT1D receptor agonists such as sumatriptan and rizatriptan (B1679398) can cause vasoconstriction. nih.gov This highlights a potential for adverse cardiovascular effects, and preclinical models are crucial for assessing the relative contractile ability of different agonists. nih.gov
Renal Arteries: In the canine renal vascular bed, 5-HT and various 5-HT1-like receptor agonists have been shown to be potent vasoconstrictors.
Interactive Data Table: Vasoconstrictor Effects Mediated by 5-HT1Dβ/1B Receptors
| Vascular Bed | Model System | Key Finding |
| Cranial (Cerebral) Arteries | Bovine, Canine Isolated Tissues | Agonists induce potent vasoconstriction. |
| Coronary Arteries | Human Isolated Tissues | Agonists like sumatriptan cause contraction. |
| Renal Arteries | Anesthetized Dog | Agonists induce vasoconstriction. |
The 5-HT1Dβ receptor can modulate the activity of the sympathetic nervous system at the presynaptic level. A study in alloxan-induced diabetic rats, a model which exhibits renal sympathetic hyperactivity, investigated this role. In this model, electrical stimulation of the renal sympathetic nerves caused an exaggerated vasoconstrictor response. nih.gov Administration of a selective 5-HT1D receptor agonist inhibited these sympathetic-induced vasoconstrictions. nih.gov This effect was found to be prejunctional, as the agonist did not alter the response to exogenously applied norepinephrine. The study concluded that prejunctional 5-HT1D receptors inhibit noradrenergic-induced vasoconstriction in the renal vasculature of diabetic rats. nih.gov
Central Nervous System Functions (Animal Models)
In addition to regulating neurotransmitter release, the 5-HT1Dβ/1B receptor is implicated in various complex CNS functions and behaviors, as demonstrated in a range of preclinical animal models.
Anxiety and Depression: The role of this receptor in anxiety and depression is complex. Studies using behavioral tests like the elevated plus-maze and the Vogel conflict drinking test have shown that both selective 5-HT1B receptor agonists (e.g., CP 94253) and antagonists (e.g., SB 216621) can produce anxiolytic-like effects in rodents. nih.gov In the forced swimming test, a model used to predict antidepressant activity, the agonist CP 94253 showed an anti-immobility effect similar to the antidepressant imipramine, while the antagonists did not. nih.gov In contrast, another animal model of depression, the learned helplessness paradigm, found an upregulation of 5-HT1B receptors in the cortex, hippocampus, and septum of helpless rats, suggesting a role in the adaptation to stress. nih.gov
Aggression and Locomotion: Knockout mice lacking the 5-HT1B receptor gene exhibit distinct behavioral phenotypes, including increased aggression and altered locomotor activity. semanticscholar.orgwikipedia.org This suggests the receptor is normally involved in constraining aggressive behaviors. Furthermore, activation of the 5-HT1B receptor appears to mediate the locomotor hyperactivity induced by certain substances. wikipedia.org
Locomotor Activity and Motor Control
The role of the 5-HT1Dβ receptor in modulating locomotor activity is complex, with studies revealing varied effects that appear to be dependent on the developmental stage and the specific experimental context. The serotonergic system, in general, exerts a multifaceted influence on motor control by innervating key locomotor circuits in the brainstem and spinal cord.
Pharmacological studies have shown that the effects of 5-HT1B receptor agonists on locomotion are not uniform across the lifespan of rodents. For instance, the 5-HT1B agonist CP 94253 has been observed to significantly increase locomotor activity in preweanling rats at postnatal day 10. This effect was specifically mediated by the 5-HT1B receptor, as it was blocked by the 5-HT1B antagonist GR 127935. nih.gov Conversely, the same agonist was found to decrease locomotor activity in adult rats, suggesting an age-dependent functional switch in the receptor's role in motor control. nih.gov
Genetic knockout models have further contributed to our understanding. In mice lacking the dopamine transporter (DAT KO mice), which exhibit hyperactivity, both genetic reduction of 5-HT1B receptor function (heterozygous knockout) and acute pharmacological antagonism of the receptor attenuated this hyperactivity. nih.gov This suggests an interactive role between the serotonin and dopamine systems in the regulation of locomotor behavior, where 5-HT1B receptor activity can modulate dopamine-driven hyperactivity. nih.gov However, in mice where the serotonin transporter (SERT) has been knocked out, 5-HT1B antagonism restored methamphetamine-induced locomotor sensitization, highlighting the context-dependent nature of this receptor's influence on motor activity. nih.gov
Interestingly, mice with a genetic ablation of Pet1, a key transcription factor for the development of serotonin neurons, display surprisingly normal locomotor activity in an open field test. frontiersin.org This suggests that compensatory mechanisms may arise during development to offset the loss of serotonergic input to motor circuits. frontiersin.org
| Model | Compound/Manipulation | Effect on Locomotor Activity | Reference |
|---|---|---|---|
| Preweanling Rats (PD 10) | CP 94253 (5-HT1B agonist) | Increase | nih.gov |
| Adult Rats | CP 94253 (5-HT1B agonist) | Decrease | nih.gov |
| DAT KO Mice | 5-HT1B Antagonism/Heterozygous KO | Attenuation of Hyperactivity | nih.gov |
| Pet1 KO Mice | Genetic Ablation of 5-HT Neurons | Normal Locomotor Activity | frontiersin.org |
Anxiety-Related Behaviors
Preclinical studies in animal models of anxiety have demonstrated that both agonists and antagonists of the 5-HT1B receptor can produce anxiolytic-like effects. This suggests a complex modulatory role for this receptor in anxiety circuits.
In the Vogel conflict drinking test, the selective 5-HT1B receptor agonist CP 94253, the selective 5-HT1B receptor antagonist SB 216641, and the mixed 5-HT1B/1D receptor antagonist GR 127935 all exhibited anxiolytic-like effects in rats, comparable to the benzodiazepine (B76468) diazepam. nih.gov Similarly, in the elevated plus-maze test, both the agonist CP 94253 and the antagonist SB 216641 showed anti-anxiety-like activity. nih.gov In the four-plate test, these compounds also produced anxiolytic-like effects, although weaker than those of diazepam. nih.gov These findings indicate that modulating 5-HT1B receptor activity, either by stimulation or blockade, can reduce anxiety-related behaviors in various preclinical paradigms.
Reward Processing and Motivation
The involvement of the 5-HT1Dβ receptor in reward processing and motivation is often studied in the context of its interaction with the dopamine system, which plays a central role in these behaviors. Research suggests that 5-HT1B receptors can influence dopamine-mediated processes. For example, dopamine-triggered impulsivity in rats has been shown to be increased by the removal of the 5-HT1B receptor gene, indicating a modulatory role of this receptor on dopamine-related impulsive behaviors. nih.gov
Regulation of Ingestive Behavior and Appetite
There is substantial preclinical evidence supporting a role for the 5-HT1Dβ receptor in the regulation of food intake and body weight. Stimulation of 5-HT1B receptors has been shown to lead to a reduction in food consumption, suggesting a role in promoting satiety.
Studies have demonstrated that systemic administration of 5-HT1B receptor agonists, such as CP-94,253, can decrease food intake in rats. nih.gov This hypophagic effect is thought to be mediated, at least in part, by the acceleration of satiety processes. nih.gov Further research has pinpointed the arcuate nucleus of the hypothalamus (ARH) as a key site for the appetite-suppressing effects of 5-HT1B receptor agonists. nih.gov Specifically, the 5-HT1B receptor is expressed on a subset of Agouti-Related Protein (AgRP) neurons, and activation of these receptors contributes to the hypophagic effects. nih.gov
The anti-migraine drug frovatriptan, a 5-HT1B/1D receptor agonist, has been shown to reduce food intake and body weight in diet-induced obese mice, an effect that is dependent on the 5-HT1B receptor. nih.gov Similarly, eletriptan, another 5-HT1B receptor agonist, has been found to attenuate increases in body weight, visceral fat, and serum glucose and lipid levels in rats fed a high-fat diet. jyoungpharm.org These findings highlight the potential of targeting the 5-HT1B receptor for the management of obesity. jyoungpharm.org
| Compound | Model | Effect | Reference |
|---|---|---|---|
| CP-94,253 | Rats | Decreased food intake | nih.gov |
| Frovatriptan | Diet-induced obese mice | Reduced food intake and body weight | nih.gov |
| Eletriptan | Rats on a high-fat diet | Attenuated increases in body weight and visceral fat | jyoungpharm.org |
Aggression and Impulsive Behaviors (e.g., Knockout Mouse Models)
A significant body of preclinical work, particularly using knockout mouse models, has firmly established a role for the 5-HT1Dβ receptor in the modulation of aggression and impulsivity. Mice lacking the 5-HT1B receptor (5-HT1B KO mice) consistently display heightened levels of aggressive and impulsive behaviors. nih.gov These mice exhibit increased territorial aggression, attacking intruders more frequently and with a shorter latency. nih.gov
Interestingly, research has revealed a developmental component to the receptor's role in aggression. "Turning off" the 5-HT1B receptor during adolescence in mice leads to an irreversible increase in aggression in adulthood. columbiapsychiatry.org This suggests that the presence of functional 5-HT1B receptors during a critical developmental period is crucial for the normal programming of neural circuits that control aggressive behavior. columbiapsychiatry.orgbbrfoundation.org In contrast, impulsive behavior appears to be regulated by 5-HT1B receptors in adulthood, as restoring receptor function in adult 5-HT1B KO mice can reverse impulsivity but not aggression. columbiapsychiatry.orgbbrfoundation.org This dissociation suggests that aggression and impulsivity, while often co-occurring, are mediated by distinct neural mechanisms involving the 5-HT1B receptor at different life stages. nih.gov
Memory and Cognitive Function (Indirect evidence/association)
The role of the 5-HT1Dβ receptor in memory and cognitive function is less direct compared to other behavioral domains, and the available evidence is largely associative. The broader serotonergic system is known to modulate higher brain functions, including cognition, through its various receptor subtypes located in brain regions critical for learning and memory. nih.gov
Preclinical studies have provided some insights into the potential involvement of the 5-HT1B receptor in cognitive processes. For instance, 5-HT1B receptor knockout mice have been shown to exhibit enhanced learning performance in complex cognitive tasks compared to their wild-type counterparts. nih.gov Furthermore, the 5-HT1B receptor agonist anpirtoline (B1665510) has been found to impair contextual memory performance in mice, while a 5-HT1B antagonist improved performance. nih.gov These findings, while indirect, suggest a modulatory, and potentially inhibitory, role of the 5-HT1B receptor in certain aspects of learning and memory.
Peripheral Physiological Processes
While the majority of research on the 5-HT1Dβ receptor has focused on its functions within the central nervous system, this receptor is also expressed in the periphery and is involved in various physiological processes.
One of the most well-characterized peripheral roles of the 5-HT1B/1D receptor is in the regulation of vascular tone. Agonists of these receptors, such as the triptan class of drugs, cause vasoconstriction of cerebral blood vessels. nih.gov This action is a key mechanism underlying their efficacy in the treatment of migraine headaches, where they are thought to counteract the painful dilation of cranial blood vessels. nih.gov
In the gastrointestinal tract, various serotonin receptor subtypes, including those of the 5-HT1 family, are involved in regulating gut motility and secretion. nih.gov While the specific role of the 5-HT1Dβ receptor in the gut is not as clearly defined as other subtypes, the presence and actions of serotonin in the enteric nervous system are crucial for normal digestive function.
Furthermore, serotonin and its receptors, including 5-HT1B, are involved in processes such as angiogenesis (the formation of new blood vessels). frontiersin.org The 5-HT1B receptor has been shown to mediate serotonin-stimulated angiogenesis in diabetic mice. frontiersin.org
Methodologies for Investigating the Serotonin 1dbeta Receptor
Molecular Biology Techniques
Molecular biology techniques have been fundamental in isolating, characterizing, and manipulating the gene encoding the 5-HT1Dβ receptor, providing a foundation for more in-depth functional studies.
Gene Cloning and Characterization
The journey to understanding the 5-HT1Dβ receptor began with the cloning and characterization of its corresponding gene, HTR1D. Early studies utilized techniques such as homology cloning, where DNA probes based on the sequences of other known serotonin (B10506) receptors were used to screen cDNA or genomic libraries. This approach led to the successful isolation of the human 5-HT1Dβ receptor gene.
Subsequent characterization involved DNA sequencing to determine the precise nucleotide sequence of the gene. This revealed an open reading frame that encodes the receptor protein. Sequence analysis also identified a pseudogene related to the 5-HT1Dα subtype, which contains multiple in-frame stop codons and is therefore non-functional nih.gov. The functional human 5-HT1Dβ receptor gene is intronless, a common feature for many GPCR genes nih.gov. Comparative analyses of the amino acid sequences of the human 5-HT1Dβ receptor and its rat homolog, the 5-HT1B receptor, have shown a high degree of identity, approximately 93%, highlighting a strong evolutionary conservation nih.gov.
Quantitative Real-Time PCR (RT-PCR) and Ribonuclease Protection Assays for mRNA Expression
Determining the tissue distribution and quantifying the expression levels of the 5-HT1Dβ receptor mRNA are crucial for understanding its physiological roles. Quantitative Real-Time PCR (RT-PCR) and Ribonuclease Protection Assays (RPA) are two sensitive techniques employed for this purpose.
While specific RT-PCR data for the 5-HT1Dβ receptor is not extensively detailed in the provided search results, the methodology is a standard and powerful tool for quantifying gene expression. The general principle involves reverse transcribing the mRNA of interest into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of mRNA. This technique has been widely used to determine the expression levels of other serotonin receptor subtypes in various tissues nih.govnih.govnih.gov.
Ribonuclease Protection Assay (RPA) is another highly sensitive method for the detection and quantification of specific mRNAs in a complex mixture of total cellular RNA nih.govnih.govnih.gov. The technique involves hybridizing a radiolabeled antisense RNA probe to the target mRNA. The resulting double-stranded RNA is resistant to digestion by ribonucleases that degrade single-stranded RNA. The protected probe is then separated by gel electrophoresis and quantified, providing a measure of the target mRNA abundance. Although less common than RT-PCR in recent years, RPA has been a valuable tool in characterizing the expression of various receptor mRNAs.
Northern blot hybridization has also been used to detect 5-HT1Dβ receptor mRNA transcripts in human and bovine cerebral arteries, revealing transcripts of approximately 4.5 and 2.2 kilobases, respectively nih.gov.
Site-Directed Mutagenesis for Structure-Function Relationships
Site-directed mutagenesis is a powerful technique used to understand the relationship between the structure of a protein and its function by introducing specific amino acid changes. This method has been instrumental in identifying key residues in the 5-HT1Dβ receptor that are critical for ligand binding and signal transduction.
A notable study demonstrated that a single amino acid difference between the human 5-HT1Dβ receptor and its rat homolog, the 5-HT1B receptor, is responsible for significant pharmacological discrepancies. Specifically, mutating threonine at position 355 to asparagine (Thr355Asn) in the human 5-HT1Dβ receptor altered its ligand-binding profile to closely resemble that of the rat 5-HT1B receptor nih.gov. This finding pinpointed a critical residue in the seventh transmembrane domain that governs species-specific pharmacology.
Further mutagenesis studies on the closely related human 5-HT1B receptor have identified other important residues. For instance, mutating serine at position 212 to alanine (B10760859) (S212A) in the fifth transmembrane domain resulted in a 15-fold decrease in the affinity of the agonist 5-carboxamidotryptamine (B1209777) (5-CT) researchgate.net. Another mutation, phenylalanine at position 331 to alanine (F331A) in the sixth transmembrane domain, led to a 17-fold lower affinity for the antagonist methiothepin (B1206844) and significantly reduced the receptor's ability to inhibit forskolin-stimulated cyclic AMP production, suggesting a role for this residue in signal transduction researchgate.net.
These studies, by systematically altering the amino acid sequence, provide valuable insights into the molecular determinants of 5-HT1Dβ receptor function.
Biochemical and Pharmacological Assays
Biochemical and pharmacological assays are essential for characterizing the ligand binding properties and the functional signaling pathways of the 5-HT1Dβ receptor. These assays are typically performed using cell membranes from tissues or from cell lines heterologously expressing the receptor.
In vitro Receptor Binding Assays (e.g., Saturation, Competition, Autoradiography)
In vitro receptor binding assays are used to determine the affinity of ligands for the 5-HT1Dβ receptor and to quantify the density of these receptors in a given tissue or cell preparation.
Saturation binding assays are performed to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density creative-bioarray.comnih.govrevvity.comeurofinsdiscovery.com. In these experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioactivity is then measured. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
Competition binding assays are used to determine the affinity of unlabeled compounds for the receptor creative-bioarray.comeurofinsdiscovery.comdntb.gov.ua. In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Autoradiography is a technique used to visualize the distribution of receptors in tissue sections nih.gov. Brain slices, for example, are incubated with a radioligand that specifically binds to the 5-HT1Dβ receptor. The sections are then exposed to a photographic film or a sensitive imaging plate, which reveals the anatomical localization of the receptors based on the pattern of radioactivity. Studies using the radioligand [3H]GR 125743 have been conducted to map the distribution of 5-HT1B and 5-HT1D receptors in the human brain nih.gov. These studies have shown high densities of these receptors in areas like the substantia nigra and globus pallidus nih.gov.
| Radioligand | Receptor Subtype(s) | Tissue/System | Assay Type | Reference |
| [3H]5-HT | 5-HT1 | Brain homogenates | Saturation, Competition | researchgate.net |
| [3H]GR 125743 | 5-HT1B/1D | Human post-mortem brain | Autoradiography | nih.gov |
| [3H]LSD | 5-HT1/2 | Brain homogenates | Saturation, Competition | researchgate.net |
| [3H]Spiperone | 5-HT1A/2A | Brain homogenates | Competition | researchgate.net |
Functional Assays in Heterologous Expression Systems (e.g., cAMP accumulation, IP3 turnover, MAPK phosphorylation, GTPγS binding)
Functional assays are crucial for determining the cellular response following receptor activation by an agonist. These assays are often performed in heterologous expression systems, such as mammalian cell lines (e.g., CHO, HEK293) that have been engineered to express the 5-HT1Dβ receptor.
cAMP Accumulation Assays: The 5-HT1Dβ receptor is known to couple to the Gi/o family of G proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP). Therefore, activation of the 5-HT1Dβ receptor leads to a decrease in intracellular cAMP levels. In a typical cAMP accumulation assay, cells are stimulated with forskolin (B1673556) to increase basal cAMP levels. The ability of a 5-HT1Dβ receptor agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured, providing a functional readout of receptor activation nih.govrevvity.comeurofinsdiscovery.comresearchgate.net.
IP3 Turnover Assays: While the primary signaling pathway for 5-HT1Dβ receptors is through the inhibition of adenylyl cyclase, some GPCRs can also couple to other signaling pathways, such as the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 turnover assays measure the accumulation of IP3 following receptor stimulation. While this pathway is more characteristic of Gq-coupled receptors like the 5-HT2A receptor, investigating potential cross-talk or alternative signaling is important for a complete understanding of receptor function nih.govnih.govresearchgate.net.
MAPK Phosphorylation Assays: The mitogen-activated protein kinase (MAPK) cascade is another important signaling pathway that can be activated by GPCRs. Studies have shown that activation of the 5-HT1B receptor (the rat homolog of 5-HT1Dβ) can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK pathway nih.govnih.govresearchgate.net. The level of phosphorylated ERK can be quantified using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) with phospho-specific antibodies.
GTPγS Binding Assays: This assay provides a direct measure of G protein activation following receptor stimulation nih.govnih.govcreative-bioarray.com. In the inactive state, G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS. When a receptor is activated by an agonist, it catalyzes the binding of [35S]GTPγS to the Gα subunit of the G protein. The amount of bound radioactivity is then measured and serves as an index of receptor-mediated G protein activation. This assay is particularly useful for determining the potency and efficacy of agonists.
| Assay Type | Principle | Measured Parameter | Reference |
| cAMP Accumulation | Measures the inhibition of adenylyl cyclase activity. | Decrease in intracellular cAMP levels. | nih.govrevvity.comeurofinsdiscovery.comresearchgate.net |
| IP3 Turnover | Measures the activation of phospholipase C. | Increase in intracellular inositol trisphosphate levels. | nih.govnih.govresearchgate.net |
| MAPK Phosphorylation | Measures the activation of the MAPK signaling cascade. | Increased phosphorylation of ERK1/2. | nih.govnih.govresearchgate.net |
| GTPγS Binding | Measures the exchange of GDP for GTP on the G protein α-subunit. | Increased binding of [35S]GTPγS. | nih.govnih.govcreative-bioarray.com |
Imaging Techniques
Imaging techniques are indispensable for visualizing the location and density of receptors within the brain and other tissues, providing an anatomical framework for functional and pharmacological findings.
In vitro receptor autoradiography is a high-resolution imaging technique used to map the anatomical distribution of receptors in tissue sections. The method involves incubating thinly sliced sections of the brain with a radiolabeled ligand (a molecule that binds specifically to the receptor of interest). The tissue is then exposed to a film or a sensitive digital imaging system, which detects the radioactive decay, creating a quantitative map of receptor density.
Autoradiographic studies have been pivotal in mapping the distribution of 5-HT1B/1Dβ receptors throughout the rodent and human brain. Using radioligands such as [³H]GR 125743, researchers have identified the highest densities of these receptors in the basal ganglia, particularly the substantia nigra and globus pallidus nih.govnih.gov. Significant binding is also observed in the striatum, hippocampus, and parts of the cerebral cortex nih.gov. To confirm the specificity of the radioligand binding, studies are often conducted on brain sections from 5-HT1B knockout mice, where the specific binding signal should be absent pnas.orgnih.gov. This technique has been essential for correlating the anatomical location of the receptors with their proposed functional roles derived from behavioral and pharmacological studies.
Positron Emission Tomography (PET) for In vivo Receptor Quantification
Positron Emission Tomography (PET) is a powerful and non-invasive molecular imaging technique that allows for the in vivo quantification and visualization of neuroreceptors, including the serotonin 1Dbeta (5-HT1Dβ) receptor. It is important to note that in current scientific nomenclature, the receptor previously known as 5-HT1Dβ is now designated as the serotonin 1B (5-HT1B) receptor. Consequently, modern PET studies investigating this target refer to it as the 5-HT1B receptor. This section will focus on the methodologies and research findings related to the in vivo quantification of this receptor using PET, adhering to its current designation.
The utility of PET in studying the 5-HT1B receptor lies in its ability to provide quantitative data on receptor density and distribution in the living human brain. This is achieved through the administration of a radioligand, a biologically active molecule labeled with a positron-emitting radionuclide. The selection of an appropriate radioligand is critical for the successful quantification of the target receptor. An ideal PET radioligand for the 5-HT1B receptor should exhibit high affinity and selectivity for the receptor, readily cross the blood-brain barrier, and have favorable kinetic properties for imaging.
Several radioligands have been developed and evaluated for their suitability in imaging the 5-HT1B receptor. Among the most extensively studied and validated are [11C]AZ10419369 and [11C]P943. These radioligands have enabled detailed investigations into the distribution and density of the 5-HT1B receptor in both healthy individuals and in the context of various neuropsychiatric disorders.
Quantitative analysis of PET data allows for the determination of various parameters, with the binding potential (BPND) being a commonly used outcome measure. BPND is proportional to the density of available receptors (Bmax) and inversely proportional to the radioligand's dissociation constant (Kd). Studies utilizing [11C]AZ10419369 have provided valuable insights into the regional distribution of 5-HT1B receptors in the human brain.
A study by Varnäs et al. (2011) conducted PET measurements in ten healthy subjects to quantitatively analyze the binding of [11C]AZ10419369. The highest concentrations of the radioligand were observed in the pallidum, ventral striatum, and occipital cortex, with the lowest levels found in the cerebellum, which is often used as a reference region due to its negligible density of 5-HT1B receptors. nih.govnih.gov The regional binding potential (BPND) values from this study are detailed in the table below.
Regional Binding Potential (BPND) of [11C]AZ10419369 in Healthy Subjects
| Brain Region | Mean BPND (SRTM) | Standard Deviation |
| Pallidum | 2.05 | 0.32 |
| Ventral Striatum | 1.84 | 0.29 |
| Occipital Cortex | 1.68 | 0.23 |
| Insula | 1.15 | 0.17 |
| Cingulate Cortex | 1.09 | 0.17 |
| Temporal Cortex | 1.00 | 0.15 |
| Frontal Cortex | 0.94 | 0.14 |
| Putamen | 0.89 | 0.18 |
| Caudate | 0.74 | 0.15 |
| Hippocampus | 0.73 | 0.15 |
| Amygdala | 0.69 | 0.16 |
| Thalamus | 0.39 | 0.11 |
| Pons | 0.28 | 0.11 |
Data sourced from Varnäs et al. (2011). BPND values were calculated using the simplified reference tissue model (SRTM) with the cerebellar cortex as the reference region.
The reproducibility of PET measurements is crucial for their application in longitudinal studies and clinical trials. A test-retest reliability study of [11C]AZ10419369 was conducted by Nord et al. (2013) in eight healthy male subjects who underwent two PET scans on the same day. nih.gov The results demonstrated high reproducibility of [11C]AZ10419369 binding, particularly in cortical regions. The absolute variability of BPND was found to be low in cortical areas (5-7%) and low to moderate in subcortical regions (7-14%). nih.gov The test-retest data from this study are presented in the following table.
Test-Retest Reliability of [11C]AZ10419369 Binding Potential (BPND)
| Brain Region | Mean BPND (PET 1) | Mean BPND (PET 2) | Mean Difference (%) | Absolute Variability (%) |
| Occipital Cortex | 1.63 | 1.62 | -0.6 | 5.3 |
| Temporal Cortex | 1.05 | 1.05 | -0.5 | 6.7 |
| Frontal Cortex | 0.95 | 0.95 | -0.1 | 5.0 |
| Cingulate Cortex | 1.11 | 1.12 | 0.9 | 6.7 |
| Insula | 1.16 | 1.18 | 1.8 | 6.5 |
| Hippocampus | 0.77 | 0.77 | -0.1 | 11.2 |
| Amygdala | 0.73 | 0.73 | 0.6 | 13.9 |
| Thalamus | 0.43 | 0.44 | 2.8 | 11.2 |
| Caudate | 0.79 | 0.79 | -0.5 | 7.2 |
| Putamen | 0.94 | 0.94 | 0.0 | 7.9 |
| Ventral Striatum | 1.80 | 1.76 | -2.1 | 7.9 |
| Pallidum | 2.05 | 2.02 | -1.5 | 8.8 |
Data sourced from Nord et al. (2013). BPND values were determined using the simplified reference tissue model.
Another important radioligand for imaging the 5-HT1B receptor is [11C]P943. A study by Gallezot et al. (2010) evaluated the kinetic modeling of this radioligand in 32 human subjects. johnshopkins.edunih.govnih.gov The study found that [11C]P943 provides reliable and quantitative measurements of 5-HT1B receptor binding potential, with the highest values observed in the occipital cortex and pallidum. nih.govnih.gov The distribution of [11C]P943 binding was significantly correlated with in vitro measurements of 5-HT1B receptor density. nih.govnih.gov
These PET studies, utilizing specific radioligands, have been instrumental in mapping the distribution of the 5-HT1B (formerly 5-HT1Dβ) receptor in the living human brain and have established a reliable methodology for its in vivo quantification. The data generated from these investigations provide a crucial foundation for future research into the role of this receptor in both normal brain function and in the pathophysiology of various neurological and psychiatric conditions.
Future Directions in Serotonin 1dbeta Receptor Research Preclinical Focus
Development of Highly Selective Ligands and Pharmacological Tools
A primary hurdle in elucidating the specific functions of the 5-HT1Dβ receptor has been the lack of highly selective pharmacological tools. The human 5-HT1Dβ receptor shares a high degree of sequence homology with the 5-HT1B receptor, making the development of subtype-selective ligands a significant challenge. Most existing compounds, including the widely used triptans, exhibit affinity for both receptor subtypes.
Future research will focus on overcoming this challenge through several key strategies:
Structure-Based Drug Design: Leveraging high-resolution crystal structures of the 5-HT1Dβ and 5-HT1B receptors will enable the design of ligands that exploit subtle differences in their binding pockets. This approach aims to create agonists and antagonists with significantly higher selectivity for the 5-HT1Dβ subtype.
Novel Chemical Scaffolds: Moving beyond traditional tryptamine-based structures is essential. The exploration of diverse chemical libraries may yield novel scaffolds that offer improved selectivity and pharmacokinetic properties.
Development of PET Radioligands: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of receptor distribution and density in the living brain. The development of fluorine-18 (B77423) labeled radioligands, such as [¹⁸F]AZ10419096, represents a significant advancement for imaging 5-HT1B receptors, and similar efforts are crucial for the 5-HT1Dβ subtype. researchgate.netnih.gov These tools will be invaluable for preclinical studies in animal models and for future clinical research to understand the receptor's role in various disease states.
The creation of these highly selective tools is paramount for accurately dissecting the physiological roles of the 5-HT1Dβ receptor and validating it as a therapeutic target for various disorders.
| Tool Type | Future Development Focus | Potential Impact |
| Selective Agonists | Exploiting structural differences from 5-HT1B receptor; exploring non-tryptamine scaffolds. | Precise activation of 5-HT1Dβ pathways for therapeutic effect without off-target effects. |
| Selective Antagonists | High-throughput screening of diverse chemical libraries; computational modeling. | Blocking specific pathological activities of the 5-HT1Dβ receptor; invaluable research tools. |
| PET Radioligands | Development of high-affinity, selective radiotracers with favorable kinetics. | In vivo mapping of receptor density and occupancy in animal models and humans. researchgate.netnih.gov |
Elucidating Novel Intracellular Signaling Cascades
The 5-HT1Dβ receptor is classically known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, the full spectrum of its signaling capabilities is likely more complex. Future preclinical research is set to explore non-canonical signaling pathways that could unveil new functional roles for the receptor.
Key areas of investigation include:
Biased Agonism (Functional Selectivity): This concept posits that a ligand can stabilize specific receptor conformations, preferentially activating certain downstream signaling pathways over others. For other serotonin (B10506) receptors, like the 5-HT1A and 5-HT2A, biased agonism is an area of intense research, aiming to develop drugs that separate therapeutic effects from side effects. nih.govfrontiersin.orgnih.gov Future studies will aim to identify or design biased agonists for the 5-HT1Dβ receptor that, for instance, might modulate one pathway without affecting another, offering a more refined therapeutic approach.
G-Protein-Independent Signaling: A growing body of evidence for many GPCRs indicates that they can signal through pathways independent of G-proteins, often involving scaffolding proteins like β-arrestins. nih.govnih.govufrgs.br β-arrestins can mediate receptor desensitization and internalization, but also act as signal transducers themselves, initiating distinct signaling cascades. Investigating the interaction of the 5-HT1Dβ receptor with β-arrestins and identifying the downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway, will be a critical avenue of research. researchgate.net
Receptor Interactomics: Identifying the full complement of proteins that interact with the 5-HT1Dβ receptor (the "interactome") can provide profound insights into its function. Techniques like co-immunoprecipitation followed by mass spectrometry can reveal novel binding partners that may modulate receptor signaling, trafficking, or localization.
Understanding these novel signaling cascades will provide a more nuanced picture of 5-HT1Dβ receptor function and could lead to the development of pathway-specific drugs with improved efficacy and tolerability.
Comprehensive Mapping of Receptor Expression and Function within Specific Neural Circuits
While the general distribution of 5-HT1B/1D receptors is known, a high-resolution, comprehensive map of 5-HT1Dβ receptor expression and its specific function within defined neural circuits is still lacking. Autoradiography studies in the human brain have shown the highest densities of 5-HT1B/1D receptors in the basal ganglia, particularly the substantia nigra and globus pallidus. nih.govresearchgate.net Future research will need to build on this with more precise techniques.
Future directions in this area will involve:
Advanced Imaging and Histology: Utilizing techniques like high-resolution in situ hybridization to map HTR1DB mRNA and immunohistochemistry with highly specific antibodies will allow for a detailed cellular and subcellular localization of the receptor. This will help determine whether the receptor is primarily presynaptic or postsynaptic in different brain regions and on which specific neuronal populations it is expressed.
Circuit-Level Functional Analysis: Combining optogenetics or chemogenetics with in vivo electrophysiology and behavioral assays in animal models will enable researchers to selectively activate or inhibit 5-HT1Dβ-expressing neurons within specific circuits and observe the functional consequences.
Focus on Key Neural Circuits:
Cortico-Striatal-Thalamic-Cortical (CSTC) Loops: Given the high expression in the basal ganglia, a key future direction is to elucidate the role of the 5-HT1Dβ receptor in modulating neurotransmission within CSTC loops. nih.gov These circuits are crucial for motor control, motivation, and executive function, and their dysregulation is implicated in disorders like obsessive-compulsive disorder (OCD) and addiction.
Trigeminovascular System: The 5-HT1Dβ receptor is a known player in migraine pathophysiology. Further mapping of its expression on trigeminal ganglion neurons and within the trigeminal nucleus caudalis will refine our understanding of its role in nociceptive processing. nih.gov
Limbic Circuits: Investigating the presence and function of the 5-HT1Dβ receptor in limbic structures like the nucleus accumbens, which is critical for reward and motivation, will be important for understanding its potential role in addiction and mood disorders.
A detailed functional map of the 5-HT1Dβ receptor will be instrumental in linking its activity in specific neural circuits to complex behaviors and disease pathologies.
Understanding Gene-Environment Interactions Modulating Receptor Function
The development of many psychiatric disorders is understood to be a result of complex interactions between genetic predispositions and environmental factors, particularly early life stress. While polymorphisms in genes of the serotonin system, such as the serotonin transporter, have been extensively studied in this context, the role of the HTR1DB gene (which codes for the 5-HT1Dβ receptor) is an emerging area of interest.
Future preclinical research should focus on:
Developing Animal Models of HTR1DB Polymorphisms: Human studies have linked a G861C polymorphism in the HTR1DB gene to OCD. Developing genetically modified animal models (e.g., knock-in mice) that carry this or other human-relevant polymorphisms is a critical next step.
Investigating the Impact of Early Life Stress: These genetically modified animals can then be subjected to validated preclinical models of early life stress, such as maternal separation or limited nesting material. nih.govnih.gov Subsequent behavioral and neurobiological analyses can determine if the genetic variant confers differential susceptibility to the effects of stress.
Epigenetic Studies: Environmental factors, especially in early life, can induce lasting changes in gene expression through epigenetic mechanisms like DNA methylation and histone modification. nih.govufrgs.br Preclinical studies should investigate whether environmental factors like stress or environmental enrichment can alter the epigenetic regulation of the HTR1DB gene, thereby influencing receptor expression and function in the long term.
Elucidating these gene-environment interactions will be crucial for understanding individual differences in susceptibility to psychiatric disorders and for developing personalized therapeutic strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
